Binding Affinity for [³H]Propionyl‑Conotoxin GIIIA Sites on Eel Electroplax: CGS vs. μ‑Conotoxin GIIIA
Conotoxin GS inhibited [³H]propionyl‑conotoxin GIIIA binding to Electrophorus electricus electroplax membranes with a Ki of 24 nM, competing directly at the μ‑conotoxin binding site [1]. By comparison, the native ligand μ‑conotoxin GIIIA blocks wild‑type skeletal muscle Na⁺ channels with an IC₅₀ of approximately 30 nM [2]. The nearly equivalent affinity demonstrates that CGS can displace GIIIA while offering a structurally distinct probe (four‑loop vs. three‑loop framework).
| Evidence Dimension | Inhibition of [³H]propionyl‑conotoxin GIIIA binding to eel electroplax Na⁺ channels |
|---|---|
| Target Compound Data | Ki = 24 nM (conotoxin GS) |
| Comparator Or Baseline | IC₅₀ ≈ 30 nM for μ‑conotoxin GIIIA at wild‑type skeletal muscle Na⁺ channels |
| Quantified Difference | Comparable affinity (~1.25‑fold difference); CGS can fully displace GIIIA. |
| Conditions | Electrophorus electricus electroplax membranes; competition binding assay using [³H]propionyl‑conotoxin GIIIA (Yanagawa et al., 1988) vs. wild‑type skeletal muscle Na⁺ channel electrophysiology (Choudhary et al., 2007). |
Why This Matters
Users selecting a sodium channel Site‑1 probe for skeletal muscle pharmacology can choose CGS to obtain the same binding‑site occupancy as GIIIA while gaining a unique four‑loop structural reporter for pore‑region geometry studies.
- [1] Yanagawa Y, Abe T, Satake M, Odani S, Suzuki J, Ishikawa K. A novel sodium channel inhibitor from Conus geographus: purification, structure, and pharmacological properties. Biochemistry. 1988;27(17):6256-6262. doi:10.1021/bi00417a009 View Source
- [2] Choudhary G, Aliste MP, Tieleman DP, French RJ, Dudley SC Jr. Docking of mu‑conotoxin GIIIA in the sodium channel outer vestibule. Channels. 2007;1(5):344-352. doi:10.4161/chan.5156 (IC₅₀ ~30 nM for GIIIA at wild‑type skeletal muscle Na⁺ channels cited therein). View Source
